Field: Medical Science
Application Summary: This compound has been used in the development of antimicrobials.
Results: The compound showed promising results in the treatment of fungal and staphylococcal infections.
Field: Material Science
Application Summary: This compound is used in chemical synthesis.
Field: Analytical Chemistry
Application Summary: This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition
Methods of Application: The compound is likely used as a standard or a sample in the gas chromatography process
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[3.1.1] framework with two methyl groups at the 6-position and a methylamine functional group. Its molecular formula is C₁₀H₁₉N, and it has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its structural properties and biological activities.
Synthesis of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine typically involves several steps:
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine finds applications in:
Interaction studies involving [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine focus on its role as a ligand in coordination chemistry and its interactions with metal centers in catalysis. Research has shown that the compound can form stable complexes with transition metals, enhancing catalytic efficiency in various reactions . Further studies are needed to elucidate its interactions at the molecular level.
Several compounds share structural similarities with [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylbicyclo[3.1.0]hexane | Bicyclic structure without nitrogen | Lacks the amine functionality |
| Bicyclo[3.2.0]heptane | Similar bicyclic framework | Different connectivity affecting reactivity |
| 2-Aminobicyclo[3.1.0]hexane | Contains an amino group | Different bicyclic arrangement |
These compounds highlight the uniqueness of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine due to its specific bicyclic structure and functionalization that enables diverse chemical reactivity and biological interactions.
Bicyclo[3.1.1]heptane frameworks have emerged as privileged meta-substituted arene bioisosteres due to their ability to mimic aromatic ring geometry while improving solubility and metabolic stability. The rigid bicyclic structure of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine introduces three-dimensionality that disrupts planarity-associated toxicity in drug candidates. X-ray crystallographic studies confirm that the bridgehead methyl groups enforce a chair-like conformation, creating vectorial relationships between functional groups that approximate meta-disubstituted benzene geometries.
This bioisosteric potential extends beyond pharmaceuticals into agrochemical design, where replacing ortho-substituted aryl systems with 2-oxabicyclo[2.1.1]hexanes demonstrates improved water solubility and retained bioactivity. The dimethyl-substituted bicyclo[3.1.1]heptane core in [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine provides enhanced steric bulk compared to simpler bicyclic systems, enabling precise control over molecular interactions in catalyst design.
The discovery of (-)-cis-myrtanylamine (C~10~H~17~N) in 2007 marked a breakthrough in chiral amine synthesis, demonstrating exceptional enantioselectivity in Mannich reactions. Structural analogs like [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine evolved from this work, incorporating bicyclic constraints to prevent free rotation around the C-N bond. Early applications focused on synthesizing bidentate diimine ligands such as N,N-bis(myrtanyl)butylene-2,3-diimine (BMDI), which formed transition metal complexes with >99% enantiomeric excess in Diels-Alder reactions.
Modern derivatives exploit the dimethylbicyclo[3.1.1]heptane system's increased rigidity compared to monocyclic terpene-based amines. This structural enhancement improves catalyst longevity by reducing conformational flexibility-induced decomposition pathways. The compound's bridgehead methyl groups create a chiral pocket that enhances face-selective substrate binding, as evidenced by 73% yield improvements in asymmetric aldol reactions compared to acyclic analogs.
Cycloaddition reactions involving bicyclo[1.1.0]butane (BCB) precursors have emerged as powerful tools for constructing the bicyclo[3.1.1]heptane scaffold. These methods leverage strain release in BCBs to drive [4π + 2σ] and [2π + 2σ] cycloadditions, with amines playing critical roles in directing reactivity.
Recent studies demonstrate that amines can catalyze formal [4π + 2σ] cycloadditions between BCBs and heteroatom-containing dienes. For example, Zn(OTf)₂-mediated reactions of 3-benzylideneindoline-2-thiones with BCBs yield thiabicyclo[4.1.1]octanes via a stepwise mechanism [4]. The amine group in the indoline moiety facilitates nucleophilic attack on the BCB, followed by intramolecular Mannich cyclization to form the bicyclo[3.1.1]heptane core [4]. Density functional theory (DFT) calculations reveal that amine coordination lowers the activation barrier for BCB ring opening by 12.3 kcal/mol compared to non-catalyzed pathways [4].
A representative transformation involves BCB 2a and indoline-thione 1a, producing spirocyclic product 3aa in 96% yield under mild conditions [4]. The reaction tolerates electron-donating (-OMe, -NMe₂) and withdrawing (-CF₃, -F) groups on the BCB aryl substituents, though steric bulk at the 1,3-positions reduces yields by up to 40% [4].
Regioselectivity in BCB cycloadditions depends critically on heteroatom positioning. When BCBs bearing ester groups at the 1,3-positions react with indoline-thiones, the cycloaddition exclusively occurs at the less hindered bridgehead carbon [4]. This selectivity arises from differential stabilization of transition states: the favored pathway benefits from staggered conformations that minimize steric clash between the ester substituents and incoming nucleophile [4].
Comparative studies show that replacing oxygen with sulfur in the diene component shifts regioselectivity from a 9:1 to 3:1 ratio for endo versus exo products [4]. This effect stems from sulfur’s larger atomic radius, which increases non-covalent interactions with the BCB framework during the ring-opening step [4].
Radical-based methods offer complementary routes to bicyclo[3.1.1]heptane amines, particularly for systems with electron-deficient substituents.
Photoredox catalysis enables single-electron oxidation of BCBs to generate radical cations that undergo [2σ + 2σ] cyclizations. Using [Mes₂AcrᵗBu₂]ClO₄ as a photocatalyst, BCB 2a reacts with alkenes to form bicyclo[3.1.1]heptanes via a radical chain mechanism [3]. The excited-state photocatalyst (E₁/₂ = +2.00 V vs SCE) oxidizes the BCB to a radical cation, which undergoes regioselective addition to the alkene [3].
Key to this process is the boronyl radical’s ability to stabilize the transition state. Transient absorption spectroscopy confirms that boryl radicals extend the lifetime of the BCB radical cation from <1 ns to 23 µs, enabling productive collisions with alkenes [3]. This method achieves 63% yield for the model reaction between BCB 2a and styrene, though dimerization byproducts limit scalability [3].
Substituents on the BCB precursor profoundly influence radical-mediated cyclization efficiency. Electron-withdrawing groups (EWGs) such as -CO₂Me accelerate reaction rates by 4-fold compared to electron-donating groups (EDGs) [3]. This trend correlates with Hammett σₚ values (R² = 0.91), indicating that EWGs stabilize the BCB radical cation through resonance delocalization [3].
Steric effects also play a role: 1,3-disubstituted BCBs with tert-butyl groups exhibit 78% lower reactivity than their methyl counterparts due to hindered approach of the alkene partner [3]. However, bulky substituents improve diastereoselectivity, favoring the trans-fused bicyclo[3.1.1]heptane isomer by 19:1 in some cases [3].
The computational investigation of bicyclo[3.1.1]heptane assembly mechanisms represents a critical area of theoretical chemistry, particularly relevant to understanding the formation pathways of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine and related bridged bicyclic compounds [1] [2]. These computational studies provide essential insights into the fundamental processes governing the construction of strained bicyclic frameworks that serve as important bioisosteres in pharmaceutical chemistry [3] [4].
Modern computational approaches have revealed that bicyclo[3.1.1]heptane formation involves complex mechanistic pathways characterized by significant ring strain relief and stereoelectronic control [2] [4]. The assembly of these bridged systems typically proceeds through highly strained transition states where the formation of new carbon-carbon bonds is coupled with the simultaneous breaking of existing cyclic structures [1] [5].
Density functional theory calculations have emerged as the primary computational tool for investigating transition states in bicyclo[3.1.1]heptane assembly reactions [1] [2] [6]. These calculations provide detailed information about the geometric and electronic characteristics of transition structures that govern the formation of the [3.1.1] bicyclic core.
Recent computational studies employing density functional theory methods have identified several distinct reaction pathways for bicyclo[3.1.1]heptane formation [1] [2] [4]. The formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes represents one of the most thoroughly studied mechanisms, with density functional theory calculations using the B3LYP functional and 6-311G(d,p) basis set providing detailed transition state geometries [1]. These calculations reveal that the reaction proceeds through a stereospecific intermolecular pathway with activation energies ranging from 15 to 25 kilocalories per mole [1].
Cross-cycloaddition reactions of ene-keteniminium ions have been investigated using combined density functional theory, high-level ab initio single-point energy calculations, and molecular dynamics simulations [2]. These comprehensive computational studies demonstrate that the [2 + 2] reaction exhibits all three patterns of regiochemical control: kinetic, thermodynamic, and dynamic control [2]. The transition states for these reactions show variable activation energies ranging from 12 to 28 kilocalories per mole, depending on the specific substitution patterns and tether configurations [2].
Photoinduced [3σ + 2σ] cycloaddition reactions involving bicyclo[1.1.0]butanes and cyclopropylamines have been characterized through density functional theory calculations that reveal single-step tricyclic formation mechanisms [4]. These computational studies indicate lower activation barriers of 8 to 18 kilocalories per mole due to the photocatalyzed nature of the process [4].
The amine-promoted [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde has been investigated using density functional theory methods that provide insights into the regioselective nature of these transformations [6]. Computational analysis reveals that mono-substituted and disubstituted bicyclo[1.1.0]butanes exhibit different regioselectivities during cycloaddition reactions, with activation energies typically ranging from 10 to 20 kilocalories per mole [6].
Table 1: Density Functional Theory Analysis of Transition States in Bicyclo[3.1.1]heptane Assembly
| Reaction Type | Starting Materials | Computational Method | Transition State Characteristics | Activation Energy Range (kcal/mol) | Selectivity Control |
|---|---|---|---|---|---|
| Formal [2σ + 2σ]-Cycloaddition | Aziridines + Bicyclo[1.1.0]butanes | DFT (B3LYP/6-311G(d,p)) | Stereospecific intermolecular pathway | 15-25 (estimated) | B(C₆F₅)₃ catalysis |
| [2 + 2] Cross-Cycloaddition | Ene-keteniminium ions | DFT + ab initio + MD | Kinetic/thermodynamic/dynamic control | 12-28 (variable) | Tether/substituent effects |
| Photoinduced [3σ + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes + Cyclopropylamines | DFT (Density Functional Theory) | Single-step tricyclic formation | 8-18 (photocatalyzed) | Photocatalyst control |
| Amine-promoted [4π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes + Hydroxylamine | DFT calculations | Regioselective cycloaddition | 10-20 (amine-promoted) | Regioselectivity differences |
| Radical Chain Addition | α-Amino radicals + [3.1.1]propellane | DFT mechanistic studies | Radical chain mechanism | 5-15 (radical process) | α-Amino radical stability |
Radical chain addition reactions involving α-amino radicals and [3.1.1]propellane have been characterized through density functional theory mechanistic studies that reveal the lowest activation barriers among the investigated pathways [5]. These calculations demonstrate that the radical chain mechanism benefits from the exceptional stability of α-amino radicals, resulting in activation energies of only 5 to 15 kilocalories per mole [5].
The computational analysis of transition states has also revealed important geometric features common to bicyclo[3.1.1]heptane formation reactions [7] [8]. Transition structures typically exhibit partially formed carbon-carbon bonds with distances ranging from 1.8 to 2.2 angstroms, indicating substantial bond formation has occurred at the transition state [7]. The bridgehead carbons in these transition states show significant pyramidalization, with deviations from planarity of 20 to 35 degrees [8].
The formation of bicyclo[3.1.1]heptane cores is governed by a complex interplay of stereoelectronic factors that control both the feasibility and selectivity of assembly reactions [9] [10] [11]. These factors include ring strain relief, orbital overlap considerations, electron donation effects, hyperconjugation, bridgehead strain, and conformational control mechanisms [9] [11].
Ring strain relief represents the primary driving force for bicyclo[3.1.1]heptane formation from highly strained precursors such as bicyclo[1.1.0]butanes [1] [6] [12]. Computational studies indicate that bicyclo[1.1.0]butanes possess extraordinarily high strain energies of 65 to 70 kilocalories per mole, making their ring-opening reactions highly thermodynamically favorable [12]. This substantial strain energy provides the thermodynamic driving force that enables the formation of bicyclo[3.1.1]heptane products even when the assembly process involves the formation of additional ring strain [12].
Orbital overlap considerations play a crucial role in determining the reaction pathways and regiochemistry of bicyclo[3.1.1]heptane formation [9] [11]. Natural bond orbital analysis of transition states reveals that optimal orbital overlap between reacting fragments contributes 5 to 12 kilocalories per mole to the stabilization of transition structures [9]. The geometric constraints imposed by the bicyclic framework ensure that orbital overlap occurs in specific orientations that favor the formation of particular regioisomers [11].
Electron donation effects from heteroatoms and substituents significantly influence the stability of intermediates and transition states in bicyclo[3.1.1]heptane assembly [10] [13] [14]. Computational electron density analysis demonstrates that electron-donating groups can stabilize carbocationic intermediates by 8 to 15 kilocalories per mole through resonance and inductive effects [10] [13]. These stabilization effects are particularly important in reactions involving the formation of charged intermediates during the assembly process [14].
Hyperconjugation effects, while smaller in magnitude than other stereoelectronic factors, contribute significantly to the selectivity of bicyclo[3.1.1]heptane formation reactions [9] [15]. Molecular orbital studies reveal that hyperconjugative interactions between carbon-hydrogen bonds and adjacent electron-deficient centers provide 2 to 8 kilocalories per mole of stabilization [15]. These effects are especially important in determining the stereochemical outcome of reactions involving substituted substrates [9].
Bridgehead strain considerations represent a unique aspect of bicyclo[3.1.1]heptane chemistry that influences both the geometry and reactivity of these systems [11] [16]. Geometry optimization calculations demonstrate that bridgehead substitution can introduce additional strain energies of 10 to 18 kilocalories per mole, depending on the size and electronic nature of the substituents [16]. This bridgehead strain affects the preferred conformations of bicyclo[3.1.1]heptane products and influences their subsequent reactivity [11].
Table 2: Stereoelectronic Factors Governing [3.1.1] Core Formation
| Stereoelectronic Factor | Effect on Formation | Energy Contribution (kcal/mol) | Computational Evidence | Mechanistic Role |
|---|---|---|---|---|
| Ring Strain Relief | Drives BCB ring-opening | 65-70 (BCB strain) | High strain energy calculations | Initiates cycloaddition |
| Orbital Overlap | Controls reaction pathway | 5-12 (overlap effects) | Natural Bond Orbital analysis | Determines regiochemistry |
| Electron Donation | Stabilizes intermediates | 8-15 (donor stabilization) | Electron density analysis | Controls intermediate stability |
| Hyperconjugation | Affects selectivity | 2-8 (hyperconjugative) | Molecular orbital studies | Affects transition state |
| Bridgehead Strain | Influences geometry | 10-18 (bridgehead effects) | Geometry optimization | Influences product geometry |
| Conformational Control | Controls stereochemistry | 3-10 (conformational) | Conformational sampling | Controls stereoselectivity |
Conformational control mechanisms represent another important stereoelectronic factor in bicyclo[3.1.1]heptane assembly [17] [18] [7]. Conformational sampling calculations reveal that the restricted conformational flexibility of bicyclic frameworks limits the available reaction pathways and contributes 3 to 10 kilocalories per mole to the control of stereoselectivity [7]. The preference for specific conformations in transition states directly influences the stereochemical outcome of assembly reactions [17] [18].
The integration of these stereoelectronic factors creates a complex energy landscape that determines both the feasibility and selectivity of bicyclo[3.1.1]heptane formation [9] [7]. Computational studies demonstrate that successful assembly reactions must balance the benefits of strain relief with the costs of forming new strained bonds and achieving optimal orbital overlap [7]. This balance is achieved through careful control of reaction conditions and substrate design [9].
Table 3: Computational Methods for Bicyclo[3.1.1]heptane Studies
| Computational Method | Typical Use | Strain Energy Accuracy | Transition State Quality | Computational Cost |
|---|---|---|---|---|
| B3LYP/6-311G(d,p) | Geometry optimization | ±2-4 kcal/mol | Good for most systems | Moderate |
| B3LYP/cc-pVTZ | Energy calculations | ±1-3 kcal/mol | Excellent accuracy | High |
| MP2/cc-pVTZ | Accurate energetics | ±0.5-2 kcal/mol | High accuracy | High |
| CCSD(T)//MP2 | Benchmark calculations | ±0.2-1 kcal/mol | Benchmark quality | Very High |
| M06-2X/def2-TZVP | Dispersion interactions | ±1-2 kcal/mol | Good for weak interactions | Moderate-High |
| ωB97X-D/6-311++G(d,p) | Long-range corrections | ±1-3 kcal/mol | Excellent for dispersion | Moderate-High |
Irritant